Butazidamine
Overview
Description
Butazidamine is used in therapy of arthritis.
Scientific Research Applications
Phytotoxicity in Native Wildflower Species
Fluazifop-P-butyl, a graminicide used for controlling grass weeds, has been studied for its phytotoxic effects on native UK wildflower species. This research found that while it did reduce seedling emergence and increased phytotoxicity, these effects were temporary and mostly occurred at double application rates. This has implications for biodiversity management in amenity areas (Blake et al., 2012).
Effects on Soil Ecosystems
Research on the herbicides diuron and fluazifop-p-butyl showed significant effects on earthworm Eisenia andrei, including avoidance behavior and impacts on different levels of biological organization. This study highlights the importance of assessing herbicide effects comprehensively (Lackmann et al., 2018).
Triazine Herbicides in Oilseeds
A study on the extraction of triazine herbicides from oilseeds using a novel method combining matrix solid-phase dispersion and magnetic ionic liquid dispersive liquid-liquid microextraction showed effectiveness and potential for practical applications in treating fatty solid samples like oilseeds (Wang et al., 2015).
Impact on Human Cells
Butachlor, a herbicide similar in function to butazidamine, has been investigated for its effects on human peripheral blood mononuclear cells. The study revealed butachlor's potential for DNA interaction, mitochondrial membrane damage, and inducing necrosis, indicating its risk to humans (Dwivedi et al., 2012).
Herbicide Resistance in Lolium rigidum
A study demonstrated how reduced rates of the herbicide diclofop-methyl rapidly selected for resistance in a susceptible biotype of Lolium rigidum, a grass species. This research has significant implications for the management of herbicide resistance (Neve & Powles, 2005).
Impact on Soil Bacterial Communities
The use of fluazifop-P-butyl was shown to significantly affect the richness and structure of soil bacterial communities. This highlights the ecological risks of extensively using this herbicide in agricultural systems (Trabelsi H. Darine et al., 2015).
properties
IUPAC Name |
3-(1-benzylindazol-3-yl)oxy-N,N-dimethylpropan-1-amine;4-butyl-5-hydroxy-1,2-diphenylpyrazol-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O.C19H20N2O2/c1-21(2)13-8-14-23-19-17-11-6-7-12-18(17)22(20-19)15-16-9-4-3-5-10-16;1-2-3-14-17-18(22)20(15-10-6-4-7-11-15)21(19(17)23)16-12-8-5-9-13-16/h3-7,9-12H,8,13-15H2,1-2H3;4-13,22H,2-3,14H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWXQZBCJCRLIQD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=C(N(N(C1=O)C2=CC=CC=C2)C3=CC=CC=C3)O.CN(C)CCCOC1=NN(C2=CC=CC=C21)CC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H43N5O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50191033 | |
Record name | Butazidamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50191033 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
617.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Butazidamine | |
CAS RN |
37598-92-8 | |
Record name | Butazidamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037598928 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Butazidamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50191033 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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